molecular formula C16H9Cl2NO3 B3884783 2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- CAS No. 304894-62-0

2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo-

Cat. No.: B3884783
CAS No.: 304894-62-0
M. Wt: 334.1 g/mol
InChI Key: UPLGTJFVIHONDV-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- (CAS: 128171-57-3) is a halogenated coumarin derivative with the molecular formula C₁₆H₈BrCl₂NO₃ and a molecular mass of 413.048 g/mol . Its structure comprises a coumarin (2H-1-benzopyran) core substituted at position 3 with a carboxamide group bearing a 2,5-dichlorophenyl moiety and a bromine atom at position 4.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3/c17-10-5-6-12(18)13(8-10)19-15(20)11-7-9-3-1-2-4-14(9)22-16(11)21/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLGTJFVIHONDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192500
Record name N-(2,5-Dichlorophenyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304894-62-0
Record name N-(2,5-Dichlorophenyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304894-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dichlorophenyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- typically involves the condensation of a benzopyran derivative with a dichlorophenyl amine under specific reaction conditions. Common reagents used in the synthesis may include:

  • Benzopyran derivatives
  • 2,5-dichlorophenyl amine
  • Catalysts such as acids or bases
  • Solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to less oxidized forms using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and analogs from the provided evidence:

Compound Molecular Formula Substituents Molecular Mass (g/mol) Key Features
Target Compound : 6-Bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromen-3-carboxamide C₁₆H₈BrCl₂NO₃ Bromine (C6), 2,5-dichlorophenyl carboxamide (C3) 413.048 High halogen content; coumarin backbone for fluorescence/kinase inhibition
Compound 28b (): 1-Benzyl-3-[5-(p-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyrrole-2-carboxamide C₁₅H₁₄N₄O₂ Benzyl (N1), p-nitrophenyl-oxadiazole (C3) 282.30 Nitro group enhances electron-withdrawing effects; oxadiazole improves stability
Benzothiazole Derivatives (): e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea Varies (e.g., C₁₅H₁₀ClF₃N₃OS) Trifluoromethyl (C6), urea linkage ~377.78 Fluorine atoms increase metabolic stability; benzothiazole core for antimicrobial activity
Key Observations:
  • Halogenation: The target compound’s bromine and dichlorophenyl groups contrast with the nitro group in 28b and trifluoromethyl groups in benzothiazoles.
  • Core Structure : Coumarin (target) vs. pyrrole-oxadiazole (28b) vs. benzothiazole (). Coumarins are associated with fluorescence and kinase inhibition, while benzothiazoles are linked to antimicrobial properties .
Elemental Analysis
  • Target Compound: Theoretical vs. experimental data (e.g., C: 63.82% calc. vs. 63.68% found in 28b) suggests minor synthetic variances, likely due to halogen stability challenges.
  • Benzothiazole Derivatives : Fluorine (19.00% in trifluoromethyl groups) enhances electronegativity, impacting solubility and reactivity .

Pharmacological Potential

  • Target Compound : Coumarin derivatives are explored as kinase inhibitors or fluorescent probes; bromine may enhance DNA intercalation .
  • Benzothiazoles : Trifluoromethyl groups improve pharmacokinetics, making them candidates for CNS-targeting drugs .

Biological Activity

2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- (CAS: 304894-62-0) is a synthetic organic compound belonging to the benzopyran class. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications in anti-inflammatory and anticancer treatments. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

The molecular formula of 2H-1-Benzopyran-3-carboxamide is C16H9Cl2NO3, with a molar mass of 334.15 g/mol. The structure of the compound includes a benzopyran core substituted with a dichlorophenyl group at the nitrogen position.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of 2H-1-Benzopyran-3-carboxamide. In a study evaluating various N-substituted derivatives, including this compound, it was found to exhibit comparable anti-inflammatory effects to piroxicam in carrageenan-induced rat paw edema assays and acetic acid-induced peritonitis tests . The results indicated that these compounds could serve as effective alternatives in managing inflammation.

Table 1: Anti-inflammatory Activity Comparison

CompoundTest ModelEfficacy Comparison
2H-1-Benzopyran-3-carboxamideCarrageenan-induced edemaComparable to Piroxicam
Other N-substituted derivativesAcetic acid-induced peritonitisVaries

Anticancer Potential

Research has also explored the anticancer potential of 2H-1-Benzopyran-3-carboxamide. In vitro studies demonstrated that derivatives of benzopyran compounds exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay, showing promising results in inhibiting cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineConcentration (µM)Cytotoxic Effect
2H-1-Benzopyran-3-carboxamideHeLa1, 5, 25Not significant
A5491, 5, 25Not significant

The mechanism through which 2H-1-Benzopyran-3-carboxamide exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound modulates signaling pathways related to inflammation and cancer cell growth by binding to enzymes or receptors involved in these processes . Further studies are needed to elucidate the precise molecular interactions.

Case Studies

Several studies have documented the synthesis and evaluation of various benzopyran derivatives for their biological activities. For example, one study synthesized a series of N-substituted benzopyrans and assessed their anti-inflammatory properties through various assays . The findings revealed that structural modifications significantly influenced their efficacy.

Q & A

Q. How can researchers design controlled studies to mitigate batch-to-batch variability in synthesis?

  • Methodological Answer : Implement design of experiments (DoE) with factors like catalyst loading, solvent polarity, and reaction time. Use response surface methodology (RSM) to optimize yield and purity. Characterize each batch via 1^1H NMR and HPLC-MS to establish acceptance criteria (e.g., ≥95% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo-
Reactant of Route 2
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2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo-

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